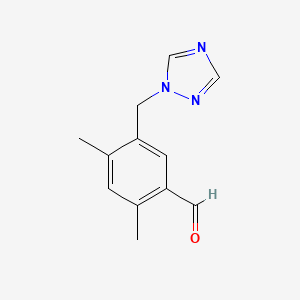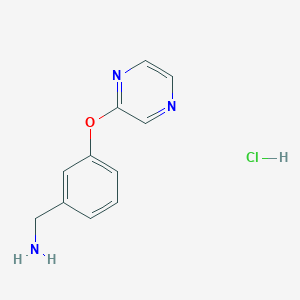
N-(1-Thiophen-2-YL-ethyl)-hydroxylamine
Vue d'ensemble
Description
“N-(1-Thiophen-2-YL-ethyl)-hydroxylamine” is a chemical compound that belongs to the class of nitroanilines. It is related to compounds such as “(E)-N-phenyl-N’-[1-(thiophen-2-yl)ethylidene]formohydrazide” and “2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline” which have been studied for their crystal structure and biological activity .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the compound “1-(1-Morpholino-1-(Thiophen-2-yl)Ethyl)-3-Phenylurea” was synthesized and characterized . Another related compound, “2-Nitro-N-[1-(thiophen-2-yl)ethyl]aniline”, was prepared from barbituric acid and (E)-(2-nitrovinyl)benzene .Molecular Structure Analysis
The molecular structure of related compounds has been analyzed. For example, the crystal structure of “(E)-N-phenyl-N’-[1-(thiophen-2-yl)ethylidene]formohydrazide” was determined, revealing that the planes of the thiophene and phenyl rings are nearly perpendicular to each other .Chemical Reactions Analysis
Chemical reactions involving similar compounds have been studied. For instance, the Michael addition of aminomaleimides with nitroolefins has been catalyzed by Takemoto’s catalyst . Another study reported the reaction of indoles with nitroalkenes in the presence of Rose Bengal as a photocatalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, “1-(1-Morpholino-1-(Thiophen-2-yl)Ethyl)-3-Phenylurea” was obtained after 3 days of reaction at room temperature in 68% yield .Applications De Recherche Scientifique
Synthesis and Characterization
N-(1-Thiophen-2-yl-ethyl)-hydroxylamine derivatives have been explored for their synthesis and characterization, contributing to the field of organic chemistry and materials science. For example, the synthesis of 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride demonstrated learning and memory facilitation in mice, highlighting the potential neurological applications of thiophene derivatives Jiang Jing-ai, 2006. Similarly, the study on the adsorption and corrosion inhibition of a new synthesized thiophene Schiff base on mild steel X52 in acidic solutions provided insights into the application of thiophene derivatives in corrosion protection, which could be relevant for materials used in harsh chemical environments D. Daoud et al., 2014.
Anticancer Activity
Thiophene derivatives, including those related to N-(1-Thiophen-2-yl-ethyl)-hydroxylamine, have shown potential in anticancer research. For instance, the synthesis, characterization, and anticancer activities of a novel thiophenylchromane compound were investigated, revealing moderate anticancer activity against HepG2 cancer cell lines, suggesting a potential pathway for developing new anticancer agents S. Vaseghi et al., 2021.
Antimicrobial and Antifungal Applications
Research into the antimicrobial and antifungal properties of thiophene derivatives has also been conducted. A study on new cycloalkylthiophene-Schiff bases and their Cr(III) and Zn(II) complexes found that some compounds exhibited activity comparable to standard antibiotics against a variety of bacterial strains and yeast, highlighting the potential of thiophene derivatives in antimicrobial and antifungal applications A. Altundas et al., 2010.
Safety And Hazards
Orientations Futures
The endocannabinoid system, which interacts with compounds like “N-(1-Thiophen-2-YL-ethyl)-hydroxylamine”, is a promising target for the development of novel drugs for the treatment of psychiatric illnesses . Moreover, the enantioselective Michael addition of aminomaleimides with nitroolefins, catalyzed by Takemoto’s catalyst, represents a promising direction for future research .
Propriétés
IUPAC Name |
N-(1-thiophen-2-ylethyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-5(7-8)6-3-2-4-9-6/h2-5,7-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKKHNXOEOVOSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587642 | |
| Record name | N-Hydroxy-1-(thiophen-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Thiophen-2-YL-ethyl)-hydroxylamine | |
CAS RN |
904818-25-3 | |
| Record name | N-Hydroxy-1-(thiophen-2-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



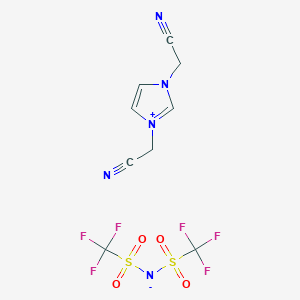
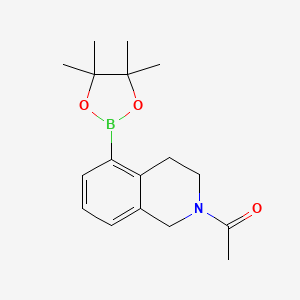
![N-(2-aminoethyl)-N-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amine](/img/structure/B1627799.png)


![1-[Amino-(4-fluoro-phenyl)-methyl]-naphthalen-2-ol hydrochloride](/img/structure/B1627803.png)
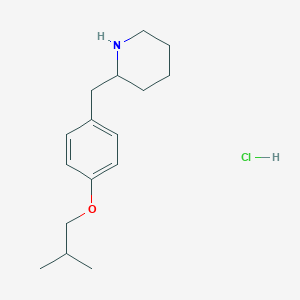


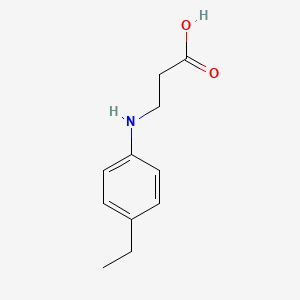
![2-chloro-N-[1-(2,5-dimethylphenyl)ethyl]acetamide](/img/structure/B1627812.png)
![2-{[3-(Hydroxymethyl)-1H-indol-1-yl]methyl}benzonitrile](/img/structure/B1627813.png)
